molecular formula C16H22N2O4S B2363187 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid CAS No. 793727-47-6

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B2363187
CAS No.: 793727-47-6
M. Wt: 338.42
InChI Key: CVQIKJWNPWDPEZ-UHFFFAOYSA-N
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Description

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with piperidine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. A common route might include:

    Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.

    Introduction of the piperidine group: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Addition of the pyrrolidine group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

    Reduction: Reduction reactions might target the sulfonyl group or the benzoic acid moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic uses, such as in the development of new drugs.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidine-1-sulfonyl)-2-(morpholin-1-yl)benzoic acid
  • 5-(Piperidine-1-sulfonyl)-2-(piperazin-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid might exhibit unique properties such as different binding affinities, solubility, or reactivity due to the presence of the pyrrolidine group.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(20)14-12-13(6-7-15(14)17-8-4-5-9-17)23(21,22)18-10-2-1-3-11-18/h6-7,12H,1-5,8-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQIKJWNPWDPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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